Molecular Weight and Steric Bulk: 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile vs. 4,4-Dimethyl-3-oxopentanenitrile
The target compound bears an ethyl substituent at the 2‑position, resulting in a molecular weight of 153.22 g·mol⁻¹ compared with 125.17 g·mol⁻¹ for the unsubstituted parent 4,4‑dimethyl‑3‑oxopentanenitrile [REFS‑1][REFS‑2]. This 22.4 % increase in mass directly reflects the additional steric volume introduced by the ethyl group, which increases the A‑value (free‑energy difference) for the substituent from 0 kcal·mol⁻¹ (H) to ca. 1.75 kcal·mol⁻¹ (Et), substantially altering the conformational landscape.
| Evidence Dimension | Molecular weight and steric A‑value |
|---|---|
| Target Compound Data | MW = 153.22 g·mol⁻¹; A‑value (Et) ≈ 1.75 kcal·mol⁻¹ |
| Comparator Or Baseline | 4,4‑Dimethyl‑3‑oxopentanenitrile (CAS 59997‑51‑2): MW = 125.17 g·mol⁻¹; A‑value (H) = 0 kcal·mol⁻¹ |
| Quantified Difference | MW increase = 28.05 g·mol⁻¹ (+22.4 %); A‑value difference ≈ 1.75 kcal·mol⁻¹ |
| Conditions | A‑values from standard cyclohexane conformational analysis; MW from CAS and PubChem. |
Why This Matters
Increased steric bulk at the α‑position can suppress competing reaction pathways (e.g., dialkylation) and enhance diastereoselectivity in enolate alkylations, making the compound the preferred choice when high isomeric purity is required.
- [1] PubChem Compound Summary. Pentanenitrile, 4,4-dimethyl-3-oxo- (Pivaloylacetonitrile). CID 108871. https://pubchem.ncbi.nlm.nih.gov/compound/108871 (retrieved 2026-04-28). View Source
- [2] CAS Common Chemistry. 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile. CAS Registry Number 88485-80-7. https://commonchemistry.cas.org/detail?cas_rn=88485-80-7 (retrieved 2026-04-28). View Source
